2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid
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Overview
Description
2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which imparts various biochemical and antioxidant properties. Hydroxybenzoic acids are widely found in nature and are known for their health benefits, including anti-inflammatory, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid typically involves the reaction of benzoic acid derivatives with boronic acids or boronic esters. One common method is the reaction of 3-hydroxypropyl boronic acid with 2-hydroxybenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate biological activities. The boron moiety can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its anti-inflammatory and analgesic properties.
p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.
Protocatechuic Acid: Known for its antioxidant properties.
Uniqueness
2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid is unique due to the presence of both boron and hydroxybenzoic acid moieties, which impart distinct chemical and biological properties. The combination of these functional groups allows for unique interactions and applications that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H13BO5 |
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Molecular Weight |
224.02 g/mol |
IUPAC Name |
2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid |
InChI |
InChI=1S/C10H13BO5/c12-6-3-7-16-11(15)9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12,15H,3,6-7H2,(H,13,14) |
InChI Key |
KNYOUZRVNXKDCF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)O)(O)OCCCO |
Origin of Product |
United States |
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